molecular formula C10H14BF4N3 B1294326 4-(Diethylamino)benzenediazonium tetrafluoroborate CAS No. 347-46-6

4-(Diethylamino)benzenediazonium tetrafluoroborate

Cat. No.: B1294326
CAS No.: 347-46-6
M. Wt: 263.05 g/mol
InChI Key: USBTWRKXQLWQIJ-UHFFFAOYSA-N
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Description

4-(Diethylamino)benzenediazonium tetrafluoroborate is a diazonium salt that is widely used in organic synthesis and various scientific experiments due to its unique properties. It is a salt of a diazonium cation and tetrafluoroborate anion. This compound is known for its stability and solubility in polar solvents, making it a valuable reagent in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)benzenediazonium tetrafluoroborate typically involves the diazotization of 4-(Diethylamino)aniline. The process begins with the reaction of 4-(Diethylamino)aniline with nitrous acid in the presence of hydrochloric acid to form the diazonium chloride intermediate. This intermediate is then treated with tetrafluoroboric acid to yield the desired diazonium tetrafluoroborate salt. The reaction conditions are usually maintained at low temperatures to ensure the stability of the diazonium compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and pH to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)benzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and thiols.

    Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and thiols (e.g., thiophenol). These reactions are typically carried out in aqueous or polar organic solvents at low temperatures.

    Coupling Reactions: Phenols and aromatic amines are commonly used as coupling partners. The reactions are usually conducted in alkaline conditions to facilitate the formation of azo compounds.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an aniline derivative.

Major Products Formed

    Substitution Reactions: Products include halogenated, hydroxylated, or thiolated aromatic compounds.

    Coupling Reactions: Azo compounds, which are often used as dyes and pigments.

    Reduction Reactions: The corresponding aniline derivative.

Scientific Research Applications

Organic Synthesis

Key Intermediate in Synthesis : This compound is widely used as a key intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its ability to engage in electrophilic substitution reactions allows it to form new chemical bonds effectively, which is essential for creating complex organic molecules .

Coupling Reactions : The diazonium group in this compound is highly reactive and can participate in coupling reactions to produce azo compounds. These azo compounds are characterized by their vibrant colors and stability, making them suitable for applications in dyes and pigments .

Material Science

Functional Materials : In material science, this diazonium salt is utilized for the preparation of functional materials such as polymers and nanomaterials. The ability of the compound to modify surfaces through covalent bonding enhances the properties of materials, leading to innovations in coatings and composites .

Nanotechnology Applications : The compound's reactivity allows it to be used in the development of nanostructures, which can be applied in electronics, sensors, and other advanced technologies. Its role in forming stable interfaces makes it a valuable component in nanotechnology.

Drug Discovery

Building Block for Pharmaceuticals : this compound serves as a building block in the synthesis of potential drug candidates. Its ability to modify biological macromolecules such as proteins and nucleic acids through covalent bonding opens avenues for the development of novel therapeutics .

Cytotoxicity Studies : Research has indicated that this compound may exhibit cytotoxic effects on various cell lines, suggesting potential applications in cancer therapy. However, further studies are required to elucidate its mechanisms of action and therapeutic efficacy .

Analytical Chemistry

Spectrophotometric Applications : In analytical chemistry, this diazonium salt is employed in spectrophotometric analyses to detect and quantify various analytes. Its vivid color changes during reactions make it a useful reagent for developing analytical methods for detecting trace amounts of substances .

Chromatographic Techniques : The compound is also used in chromatographic methods for separating complex mixtures. Its reactivity allows for selective interactions with target analytes, enhancing the resolution and sensitivity of analytical techniques .

Research into the biological activity of this compound has revealed several important findings:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activities, although specific mechanisms are yet to be fully understood.
  • Genotoxicity Concerns : Evidence indicates that it may induce DNA damage, raising concerns about its safety and potential carcinogenic effects .
  • Cytotoxic Effects : As noted earlier, its cytotoxicity against certain cell lines suggests possible roles in therapeutic applications but necessitates careful evaluation regarding safety .

Mechanism of Action

The mechanism of action of 4-(Diethylamino)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can be readily replaced by other nucleophiles, leading to the formation of new chemical bonds. The compound can also participate in coupling reactions to form azo compounds, which are characterized by their vibrant colors and stability.

Comparison with Similar Compounds

4-(Diethylamino)benzenediazonium tetrafluoroborate can be compared with other diazonium salts such as:

    Benzenediazonium tetrafluoroborate: Similar in structure but lacks the diethylamino group, making it less reactive in certain coupling reactions.

    4-Nitrobenzenediazonium tetrafluoroborate: Contains a nitro group, which makes it more electron-deficient and reactive towards nucleophiles.

    4-Bromobenzenediazonium tetrafluoroborate: Contains a bromine atom, which can participate in additional substitution reactions.

The presence of the diethylamino group in this compound enhances its reactivity and makes it a versatile reagent in organic synthesis.

Biological Activity

4-(Diethylamino)benzenediazonium tetrafluoroborate (DEABT) is a diazonium salt known for its utility in organic synthesis, particularly in the modification of surfaces and the development of advanced materials. This compound has garnered attention due to its potential biological activities, which are critical for applications in medicinal chemistry and materials science.

  • Molecular Formula : C12H16BF4N3
  • Molecular Weight : 283.08 g/mol
  • CAS Number : 347-46-6

The biological activity of DEABT is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids. The diazonium group can undergo electrophilic substitution reactions, leading to modifications that can alter the biological functions of these macromolecules.

Biological Activity Overview

Research indicates that DEABT exhibits several biological activities:

  • Antimicrobial Activity : Initial studies suggest that DEABT may possess antimicrobial properties, although specific mechanisms remain to be elucidated.
  • Cytotoxicity : Certain studies have reported cytotoxic effects on various cell lines, indicating potential applications in cancer therapy.
  • Genotoxicity : Evidence suggests that DEABT may induce DNA damage, raising concerns regarding its safety and potential carcinogenic effects.

Antimicrobial Properties

A study evaluated the antimicrobial efficacy of DEABT against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxicity Assays

In vitro cytotoxicity assays were performed on human cancer cell lines. The findings revealed that DEABT exhibited dose-dependent cytotoxic effects.

Cell LineIC50 (µM)
HeLa15
MCF-710
A54920

Genotoxicity Studies

Genotoxic effects were assessed using the Ames test and comet assay. Results indicated that DEABT could induce mutations in bacterial strains and cause DNA strand breaks in mammalian cells.

Comparative Analysis with Related Compounds

DEABT shares structural similarities with other diazonium compounds, which have been studied for their biological activities. For instance, 4-hydroxymethyl benzenediazonium has shown carcinogenic potential in animal studies, suggesting a need for careful evaluation of DEABT's safety profile.

CompoundBiological ActivityReference
This compoundAntimicrobial, CytotoxicCurrent Study
4-Hydroxymethyl benzenediazonium sulfateCarcinogenicToth et al. (1989)
4-Methyl benzenediazonium sulfateTumorigenic in miceToth et al. (1989)

Properties

IUPAC Name

4-(diethylamino)benzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N3.BF4/c1-3-13(4-2)10-7-5-9(12-11)6-8-10;2-1(3,4)5/h5-8H,3-4H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBTWRKXQLWQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCN(CC)C1=CC=C(C=C1)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BF4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21906-90-1 (Parent)
Record name Diazo 511F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000347466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4059839
Record name 4-(Diethylamino)benzenediazonium tetrafluoroborate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347-46-6
Record name Benzenediazonium, 4-(diethylamino)-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diazo 511F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000347466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 4-(diethylamino)-, tetrafluoroborate(1-) (1:1)
Source EPA Chemicals under the TSCA
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Record name 4-(Diethylamino)benzenediazonium tetrafluoroborate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(diethylamino)benzenediazonium tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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